molecular formula C23H28N4O3S2 B2903055 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 330190-56-2

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2903055
CAS No.: 330190-56-2
M. Wt: 472.62
InChI Key: YSVCCRAJXBLCGP-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with an adamantane moiety at the 5-position. The benzamide group at the 2-position is further modified with a pyrrolidine sulfonyl substituent at the para position of the benzene ring.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S2/c28-20(18-3-5-19(6-4-18)32(29,30)27-7-1-2-8-27)24-22-26-25-21(31-22)23-12-15-9-16(13-23)11-17(10-15)14-23/h3-6,15-17H,1-2,7-14H2,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVCCRAJXBLCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with molecular targets such as DNA and enzymes involved in cell replication. The compound can inhibit DNA replication by binding to the DNA strands, thereby preventing the replication process . Additionally, it can interact with enzymes, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Key Observations :

  • The adamantane group in the target compound introduces significant steric bulk and lipophilicity compared to pyridinyl or smaller substituents in analogs .
  • Pyrrolidine sulfonyl may enhance solubility relative to halogenated derivatives due to its polar sulfonamide group.

Oxadiazole-Based Sulfonamide Compounds

highlights LMM5 and LMM11, which feature 1,3,4-oxadiazole cores instead of thiadiazole. For example:

Compound Core Substituents Molecular Weight Biological Context
LMM5 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl, 4-methoxyphenyl ~532.6 Antifungal assays (solubilized in DMSO/PF-127)
Target 1,3,4-Thiadiazole Pyrrolidine sulfonyl, adamantane ~507.6 Not reported

Key Observations :

  • The adamantane group in the target compound may improve membrane permeability compared to the benzyl or furan substituents in LMM5/LMM11 .

Thiadiazole-Benzamide Hybrids with Varied Substituents

describes a compound (CAS 897613-74-0) with a furan-2-ylmethyl group and a pyrrolidine sulfonyl substituent:

Compound Substituents Molecular Formula Molecular Weight
CAS 897613-74-0 Furan-2-ylmethyl, pyrrolidine sulfonyl C₂₀H₂₁N₅O₅S₃ 507.6
Target Compound Adamantane, pyrrolidine sulfonyl C₂₃H₂₈N₄O₃S₂* ~507.6

Key Observations :

  • Both compounds share the pyrrolidine sulfonyl group, but the adamantane moiety in the target compound likely increases rigidity and hydrophobic interactions compared to the flexible furan group in CAS 897613-74-0 .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound combines an adamantane moiety (lipophilic, rigid) with a 1,3,4-thiadiazole ring (hydrogen-bonding capability) and a pyrrolidine sulfonyl-benzamide group (polar interactions). These features enhance membrane permeability (via adamantane) and target-binding specificity (via thiadiazole and sulfonamide groups). Key properties include:

  • LogP : ~3.5 (predicted), indicating moderate lipophilicity .
  • Solubility : Poor in aqueous buffers but soluble in DMSO or DMF, requiring formulation optimization for in vitro assays .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves:

  • Step 1 : Cyclization of adamantane-1-carbohydrazide with carbon disulfide to form the thiadiazole core .
  • Step 2 : Coupling with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride under anhydrous conditions (e.g., DMF, 60°C, 12 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol . Yields range from 40–65%, with purity >95% confirmed by HPLC .

Q. How is the compound characterized for structural validation?

Standard techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm adamantane protons (δ 1.6–2.1 ppm) and thiadiazole carbons (δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 484.2) .
  • X-ray Crystallography : Resolves adamantane-thiadiazole dihedral angles (e.g., 85–90°), critical for docking studies .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli; compare to ciprofloxacin) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or carbonic anhydrase inhibition) .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC50_{50} determination) .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side products?

  • Reaction Optimization : Use microwave-assisted synthesis (30 minutes vs. 12 hours) to reduce thermal degradation .
  • Catalysts : Employ Lewis acids (e.g., ZnCl2_2) to accelerate cyclization, improving yields to >75% .
  • Side Products : Monitor by TLC; common impurities include unreacted benzoyl chloride (Rf 0.7 in ethyl acetate/hexane 1:1) .

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

  • Case Study : Analogues with chloro vs. fluoro substituents show divergent MICs (e.g., 2 µg/mL vs. 8 µg/mL for S. aureus). This can be attributed to:
  • Electron-withdrawing effects (fluoro enhances membrane penetration) .
  • Steric hindrance (chloro reduces binding pocket access) .
    • Methodological Adjustments : Standardize assay conditions (e.g., pH 7.4, 37°C) and use isogenic bacterial strains .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) to model adamantane-thiadiazole interactions in the hydrophobic pocket .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of hydrogen bonds between the sulfonamide group and Arg120/His94 .

Q. How can derivatization enhance solubility without compromising activity?

  • Strategies :
  • Introduce PEGylated side chains (e.g., replace pyrrolidine with PEG-2-amine) to improve aqueous solubility .
  • Test prodrug forms (e.g., esterification of benzamide) for pH-dependent release .
    • Validation : Parallel Artificial Membrane Permeability Assay (PAMPA) to confirm retained permeability .

Q. What stability challenges arise in long-term storage, and how are they mitigated?

  • Degradation Pathways : Hydrolysis of the thiadiazole ring under high humidity (>60% RH) .
  • Solutions : Lyophilize with trehalose (1:1 w/w) for storage at -20°C; monitor purity via HPLC every 6 months .

Q. How do structural analogs compare in SAR studies for antiviral activity?

  • Key Modifications :
  • Adamantane removal : Reduces logP by 1.2 but abolishes activity against influenza A (IC50_{50} >100 µM vs. 12 µM for parent compound) .
  • Thiadiazole substitution : Nitro groups at C-5 improve IC50_{50} by 3-fold (HIV-1 protease inhibition) .
  • Data Interpretation : Use 3D-QSAR models to prioritize substituents (e.g., CoMFA for steric/electronic maps) .

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